molecular formula C5H10N2O2 B2378998 2-Pyrrolidinemethanol,1-nitroso-(9CI) CAS No. 68292-94-4

2-Pyrrolidinemethanol,1-nitroso-(9CI)

Cat. No.: B2378998
CAS No.: 68292-94-4
M. Wt: 130.147
InChI Key: QZJDMCADRCEIQL-UHFFFAOYSA-N
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Description

2-Pyrrolidinemethanol,1-nitroso-(9CI) is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.147. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrrolidinemethanol,1-nitroso-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinemethanol,1-nitroso-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-nitrosopyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-4-5-2-1-3-7(5)6-9/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJDMCADRCEIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Pyrrolidinemethanol,1 Nitroso 9ci

Approaches to the Direct Synthesis of 2-Pyrrolidinemethanol, 1-nitroso-(9CI)

The primary and most direct route to 2-Pyrrolidinemethanol, 1-nitroso-(9CI) involves the nitrosation of the parent secondary amine, 2-Pyrrolidinemethanol. This reaction is a classic example of N-nitrosamine formation. The process typically utilizes a nitrosating agent, most commonly nitrous acid (HNO₂), which is generated in situ from the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂).

The reaction mechanism proceeds via the nucleophilic attack of the secondary amine nitrogen of 2-Pyrrolidinemethanol on the nitrosonium ion (NO⁺) or a related nitrosating species. The reaction is generally carried out in an aqueous acidic medium.

General Reaction Scheme:

The conditions for this transformation are crucial for achieving high yields and minimizing side reactions. Key parameters include temperature, pH, and the choice of acid.

ParameterTypical ConditionRationale
Nitrosating Agent Sodium Nitrite (NaNO₂)Readily available and efficient precursor to nitrous acid.
Acid Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Strong acids are required to generate the active nitrosating species.
Solvent WaterThe reaction is typically performed in an aqueous medium.
Temperature 0-5 °CLow temperatures are used to control the exothermic reaction and prevent the decomposition of nitrous acid.
pH Acidic (typically pH 3-4)Optimal for the formation of the nitrosonium ion.

Stereochemical Considerations in the Synthesis of 2-Pyrrolidinemethanol, 1-nitroso-(9CI) Enantiomers

The synthesis of enantiomerically pure forms of 2-Pyrrolidinemethanol, 1-nitroso-(9CI) is of significant interest, particularly in fields such as asymmetric catalysis and medicinal chemistry. The stereochemical outcome of the synthesis is dictated by the chirality of the starting material, 2-Pyrrolidinemethanol.

A common strategy to obtain enantiopure (S)-2-Pyrrolidinemethanol, 1-nitroso-(9CI) is to start from the naturally occurring amino acid, L-proline, which possesses the (S)-configuration. L-proline can be reduced to (S)-2-Pyrrolidinemethanol (also known as L-prolinol) using a suitable reducing agent. Subsequent nitrosation of L-prolinol, under the conditions described in the previous section, proceeds with retention of configuration at the C2 position, yielding (S)-2-Pyrrolidinemethanol, 1-nitroso-(9CI).

Synthetic Pathway to (S)-enantiomer:

Reduction of L-proline:

Reactant: L-proline

Reagent: Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

Product: (S)-2-Pyrrolidinemethanol (L-Prolinol)

Nitrosation of (S)-2-Pyrrolidinemethanol:

Reactant: (S)-2-Pyrrolidinemethanol

Reagents: Sodium nitrite, Hydrochloric acid

Product: (S)-2-Pyrrolidinemethanol, 1-nitroso-(9CI)

Similarly, the (R)-enantiomer can be synthesized starting from D-proline.

Starting MaterialKey TransformationProduct
L-ProlineReduction, then Nitrosation(S)-2-Pyrrolidinemethanol, 1-nitroso-(9CI)
D-ProlineReduction, then Nitrosation(R)-2-Pyrrolidinemethanol, 1-nitroso-(9CI)

Mechanistic Studies of 2-Pyrrolidinemethanol, 1-nitroso-(9CI) Reactivity under Varied Conditions

Mechanistic studies of N-nitrosamines, in general, provide insight into the expected reactivity of 2-Pyrrolidinemethanol, 1-nitroso-(9CI).

Acid-Catalyzed Denitrosation:

Under acidic conditions, the oxygen atom of the nitroso group is protonated. This makes the nitroso-nitrogen more electrophilic and susceptible to nucleophilic attack. nih.gov A common mechanism involves the attack of a nucleophile (such as a halide ion) on the protonated nitrosamine (B1359907), leading to the cleavage of the N-N bond and release of the secondary amine and a nitrosyl species. nih.gov

Photochemical Reactivity:

N-nitrosamines are known to be photolytically unstable. acs.org Upon absorption of UV light, the N-N bond can undergo homolytic cleavage, generating a nitrosyl radical (•NO) and an aminyl radical. acs.org The subsequent fate of these radical species depends on the reaction conditions, such as the solvent and the presence of other reactive species. This photochemical lability is a key consideration in the handling and storage of N-nitrosamines.

Thermal Stability:

While generally stable at room temperature, N-nitrosamines can undergo thermal decomposition at elevated temperatures. The presence of the hydroxyl group in 2-Pyrrolidinemethanol, 1-nitroso-(9CI) might influence its thermal stability compared to simpler dialkyl nitrosamines, potentially through intramolecular interactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pyrrolidinemethanol,1 Nitroso 9ci

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of a molecule in solution. For 2-Pyrrolidinemethanol, 1-nitroso-, both ¹H and ¹³C NMR would provide a complete picture of the atomic connectivity and stereochemistry.

Due to the N-nitroso group, the molecule exhibits rotational isomers (syn and anti conformers), which can lead to a doubling of signals in the NMR spectra, complicating the analysis but also offering rich conformational information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the pyrrolidine (B122466) ring would appear as complex multiplets due to spin-spin coupling. The protons of the hydroxymethyl (-CH₂OH) group would likely show diastereotopicity, appearing as two separate signals, each coupled to the adjacent chiral center proton (the proton at C2). The hydroxyl proton (-OH) would typically appear as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. For this molecule, five distinct signals are anticipated, corresponding to the four carbons of the pyrrolidine ring and the one carbon of the hydroxymethyl group. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. Publicly accessible databases indicate that a ¹³C NMR spectrum for this compound was reported in a 1979 scientific paper, though the specific data is not widely disseminated. nih.gov

Predicted ¹³C NMR Chemical Shifts The following table presents predicted chemical shifts based on the structure. Actual experimental values may vary.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O (Hypothetical)N/ANo carbonyl group present.
C2 (CH-N)~60-70Adjacent to nitrogen and the CH₂OH group.
C5 (CH₂-N)~45-55Adjacent to the nitrosamine (B1359907) nitrogen.
CH₂OH~60-65Primary alcohol carbon.
C3, C4 (CH₂)~20-35Aliphatic carbons within the pyrrolidine ring.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For 2-Pyrrolidinemethanol, 1-nitroso-, the exact mass would be calculated from its molecular formula, C₅H₁₀N₂O₂. The expected monoisotopic mass is approximately 130.0742 Da. nih.gov The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would provide valuable structural information. Key fragmentation pathways for N-nitrosamines often include the loss of the nitroso group (-NO, 30 Da) or the NOH radical. nih.gov Other expected fragmentation for this specific molecule would involve:

α-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da).

Ring cleavage: Fragmentation of the pyrrolidine ring structure.

Loss of water: Dehydration from the alcohol functional group.

Expected Mass Spectrometry Data

IonFormulaExpected m/zDescription
[M]⁺C₅H₁₀N₂O₂⁺130.07Molecular Ion
[M-NO]⁺C₅H₁₀NO⁺100.08Loss of nitroso group
[M-CH₂OH]⁺C₄H₇N₂O⁺99.06Loss of hydroxymethyl radical

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group's stretching vibration.

C-H Stretch: Multiple sharp peaks are anticipated in the 2850-3000 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds in the pyrrolidine ring and the methylene (B1212753) group.

N=O Stretch: The nitroso group typically exhibits a strong stretching vibration between 1430-1500 cm⁻¹. This is a key characteristic peak for N-nitrosamines.

N-N Stretch: The N-N single bond stretch is expected to appear in the 1000-1150 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretch of the primary alcohol would be found in the 1000-1100 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.

Characteristic Infrared Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
O-HStretch3200-3600Strong, Broad
C-HStretch2850-3000Medium-Strong
N=OStretch1430-1500Strong
N-NStretch1000-1150Medium
C-OStretch1000-1100Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Characterization

UV-Visible spectroscopy measures the electronic transitions within a molecule. The key chromophore in 2-Pyrrolidinemethanol, 1-nitroso- is the N-nitroso group (-N-N=O). N-nitrosamines characteristically display two distinct absorption bands in their UV-Vis spectra. pw.edu.pl

A high-intensity band at shorter wavelengths, typically around 230-240 nm. This band is attributed to a π → π* electronic transition within the N=O double bond.

A lower-intensity band at longer wavelengths, generally in the range of 330-370 nm. pw.edu.pl This absorption corresponds to a symmetry-forbidden n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms. The position of this band can be sensitive to the solvent polarity.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Simple aliphatic nitrosamines are generally not considered to be significantly fluorescent, as the absorbed energy is typically dissipated through non-radiative pathways. Therefore, significant fluorescence emission is not expected for this compound.

X-ray Diffraction Analysis for Crystalline State Molecular Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state. This technique would require a single, high-quality crystal of 2-Pyrrolidinemethanol, 1-nitroso-.

If a crystal structure were determined, it would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., N-N, N=O, C-C, C-N, C-O) and bond angles, confirming the molecular geometry.

Conformation: The exact conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the hydroxymethyl and nitroso substituents in the solid state.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the hydroxyl group.

Currently, there is no publicly available crystal structure for 2-Pyrrolidinemethanol, 1-nitroso- in crystallographic databases.

In Vitro Biotransformation Pathways of 2 Pyrrolidinemethanol,1 Nitroso 9ci

Enzymatic Denitrosation Mechanisms in Model Systems

Enzymatic denitrosation is a significant detoxification pathway for N-nitrosamines. This process involves the removal of the nitroso group, leading to the formation of the corresponding amine and nitrite (B80452). In model systems using liver microsomes, denitrosation has been observed for various N-nitrosamines. mdpi.com This metabolic route is considered a detoxification pathway because it prevents the formation of highly reactive alkylating agents that can interact with cellular macromolecules. mdpi.com

While direct studies on 2-Pyrrolidinemethanol, 1-nitroso-(9CI) are limited, the general mechanism of denitrosation is understood to be catalyzed by cytochrome P450 enzymes. mdpi.com The reaction is believed to proceed through an initial one-electron reduction of the N-nitrosamine, followed by the release of nitric oxide (NO) and the formation of the corresponding secondary amine. The process can be influenced by the presence of nucleophiles, which can accelerate denitrosation in acidic conditions. nih.gov

Research on N-nitrosodimethylamine (NDMA) has shown that denitrosation can be a notable metabolic pathway in liver microsomes, resulting in the formation of methylamine. mdpi.com For 2-Pyrrolidinemethanol, 1-nitroso-(9CI), this pathway would theoretically yield 2-pyrrolidinemethanol.

Oxidative and Reductive Metabolism via Microsomal and Cytosolic Preparations

The oxidative and reductive metabolism of N-nitrosamines is predominantly carried out by cytochrome P450 (CYP) enzymes located in the microsomal fraction of cells, particularly in the liver. nih.govresearchgate.net This metabolic activation is a critical step for many N-nitrosamines to exert their biological effects. mdpi.com

The primary oxidative pathway is α-hydroxylation, which involves the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the nitroso group. nih.govresearchgate.net This reaction is catalyzed by various CYP isozymes and is considered the rate-limiting step in the metabolic activation of many nitrosamines. researchgate.net The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes. nih.govresearchgate.net For 2-Pyrrolidinemethanol, 1-nitroso-(9CI), α-hydroxylation can occur at either the C2 or C5 position of the pyrrolidine (B122466) ring.

In vitro studies with various N-nitrosamines have demonstrated that the efficiency of α-hydroxylation can vary depending on the specific compound and the enzymatic preparation used. nih.gov For instance, liver subcellular fractions have shown different affinities for cyclic nitrosamines of varying ring sizes. nih.gov The presence of cytosol, in addition to microsomes, can be necessary for the complete conversion of metabolites. nih.gov

Reductive metabolism of the nitroso group can also occur, leading to the formation of the corresponding hydrazine. Furthermore, other oxidative pathways, such as β- and γ-hydroxylation, can occur on the alkyl chains of nitrosamines, often leading to more stable, detoxified metabolites. nih.gov

Identification and Characterization of In Vitro Biotransformation Products

The identification of in vitro biotransformation products is crucial for elucidating metabolic pathways. For N-nitrosamines, the primary products of α-hydroxylation are an aldehyde and a reactive alkylating species, likely an alkyldiazonium ion or an alkyl carbocation. nih.govresearchgate.net This reactive intermediate can then react with water to form an alcohol. nih.govresearchgate.net

In the case of 2-Pyrrolidinemethanol, 1-nitroso-(9CI), α-hydroxylation at the C5 position would lead to an unstable intermediate that decomposes to form 4-hydroxybutanal and a reactive species. Hydroxylation at the C2 position, which is substituted with a hydroxymethyl group, would lead to a different set of breakdown products.

Studies on the related compound N'-nitrosonornicotine have identified several urinary metabolites resulting from α-hydroxylation at different positions, including 4-hydroxy-4-(3-pyridyl)butyric acid and 4-oxo-4-(3-pyridyl)butyric acid. umn.edu These findings highlight the complexity of N-nitrosamine metabolism and the variety of metabolites that can be formed.

The following table summarizes the potential in vitro biotransformation products of 2-Pyrrolidinemethanol, 1-nitroso-(9CI) based on known N-nitrosamine metabolic pathways.

Metabolic Pathway Intermediate/Product Description
Enzymatic Denitrosation 2-PyrrolidinemethanolDetoxification product resulting from the removal of the nitroso group.
α-Hydroxylation (C5) α-Hydroxy-N-nitroso-2-pyrrolidinemethanolUnstable intermediate.
4-HydroxybutanalProduct of the decomposition of the C5-hydroxylated intermediate.
Reactive alkylating speciesHighly reactive species that can bind to cellular macromolecules.
α-Hydroxylation (C2) α-Hydroxy-N-nitroso-2-pyrrolidinemethanolUnstable intermediate.
GlyoxalPotential product from the breakdown of the C2-hydroxylated intermediate.
β-Hydroxylation N-nitroso-3-hydroxy-2-pyrrolidinemethanolA potentially more stable, detoxified metabolite.
γ-Hydroxylation N-nitroso-4-hydroxy-2-pyrrolidinemethanolA potentially more stable, detoxified metabolite.

Kinetic and Mechanistic Aspects of Enzyme-Mediated Transformations

The kinetics of enzyme-mediated transformations of N-nitrosamines have been studied in various in vitro systems. The rate of metabolism is dependent on several factors, including the specific N-nitrosamine substrate, the source of the microsomal enzymes (e.g., liver, lung), and the presence of cofactors like NADPH. nih.gov

Studies have shown that liver microsomal fractions generally exhibit a higher metabolic activity for N-nitrosamines compared to lung fractions, as indicated by lower Km values. nih.gov For example, the Km for N-nitrosohexamethyleneimine metabolism was found to be 0.6 mM in liver microsomes and 3 mM in lung fractions from rats. nih.gov

The mechanism of α-hydroxylation by cytochrome P450 is believed to involve the abstraction of a hydrogen atom from the α-carbon, followed by the rebound of a hydroxyl radical. The presence of a deuterium (B1214612) isotope effect, where the rate of metabolism is slowed by the substitution of hydrogen with deuterium at the α-position, supports this mechanism. researchgate.net

Comparative In Vitro Metabolic Studies with Analogous N-Nitrosamines

Comparative studies of the in vitro metabolism of different N-nitrosamines provide valuable insights into structure-activity relationships. For cyclic nitrosamines, the ring size has been shown to influence their affinity for metabolizing enzymes in different tissues. nih.gov For instance, as the carbon ring size increases from nitrosopyrrolidine to nitrosohexamethyleneimine, lung microsomes show an increased affinity for these compounds, while the effect is less pronounced in liver enzymes. nih.gov

The presence of substituents on the ring can also significantly affect the metabolic profile. For example, hydroxylation at positions other than the α-carbon, such as β- and γ-hydroxylation, can lead to the formation of detoxification products. nih.gov In the case of N-nitrosohexamethyleneimine, the β- and γ-hydroxylated metabolites were not significantly metabolized further by rat liver enzymes. nih.gov

Studies with N-nitroso propranolol (B1214883) (NNP) have shown that hamster liver S9 fractions can be more effective than rat liver S9 in bio-transforming NNP into a reactive mutagen. hesiglobal.org Furthermore, specific human cytochrome P450 enzymes, such as CYP2C19, have been identified as being active in the bioactivation of certain N-nitrosamines. hesiglobal.org These findings underscore the importance of considering species and isozyme differences in in vitro metabolic studies.

Computational and Theoretical Chemistry Investigations of 2 Pyrrolidinemethanol,1 Nitroso 9ci

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic properties of N-nitrosamines are largely governed by the N-nitroso group. The nitrogen-nitrogen bond in this functional group exhibits significant double bond character due to the delocalization of the lone pair of electrons on the amine nitrogen into the π* orbital of the N=O group. This electronic feature is a key determinant of the molecule's geometry and rotational energy barriers.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov For N-nitrosamines, the HOMO is typically localized on the N-nitroso group, making it susceptible to electrophilic attack, which is a key step in their metabolic activation.

Energetics: DFT calculations can accurately predict the ground-state energies of molecules. For the parent compound, N-nitrosopyrrolidine, DFT calculations have been performed to determine its energy in different environments. The presence of the 2-hydroxymethyl group in 2-Pyrrolidinemethanol, 1-nitroso-(9CI) is expected to slightly alter the ground-state energy due to the electronic effects of the hydroxyl group and its potential for intramolecular interactions.

Below is a table of calculated ground-state energies for N-nitrosopyrrolidine in different environments, which serves as a baseline for understanding the energetics of its derivatives.

State/SolventCalculated Ground-State Energy (Hartree)
Isolated Molecule (Gas Phase)-422.4501449
DMSO Background-422.4596433
Toluene Background-422.4560395

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and the mapping of the potential energy surface (PES) provide a detailed picture of the accessible shapes of a molecule and the energy barriers that separate them.

Rotation about the N-N Bond: A defining characteristic of N-nitrosamines is the hindered rotation around the N-N bond, a consequence of its partial double bond character. This restricted rotation gives rise to distinct conformers, often referred to as E and Z isomers, based on the orientation of the substituents relative to the N=O group. The energy barrier for this rotation in N-nitrosopyrrolidine has been determined experimentally using NMR spectroscopy to be in the range of 23-29 kcal/mol. cdnsciencepub.comresearchgate.net This high barrier indicates that the different conformers are stable at room temperature and can potentially interact differently with biological systems.

Pyrrolidine (B122466) Ring Puckering: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The specific conformation of the ring influences the orientation of its substituents. For 2-Pyrrolidinemethanol, 1-nitroso-(9CI), the hydroxymethyl group at the 2-position will have a significant impact on the preferred ring pucker. Computational studies on N-substituted pyrrolidines have shown that the nature and position of the substituent dictate the lowest energy conformation.

Influence of the Hydroxymethyl Group: The presence of the C(2)-hydroxymethyl group introduces additional rotational degrees of freedom (e.g., rotation around the C(2)-CH₂OH bond). This will further complicate the potential energy surface, leading to a larger number of possible low-energy conformers. Intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the nitroso group is a possibility that would significantly stabilize certain conformations. Theoretical calculations would be necessary to determine the relative energies of these conformers and the energy barriers between them.

ParameterValue (kcal/mol) for N-nitrosopyrrolidineMethod
Energy Barrier to N-N Bond Rotation23-29NMR Total Line Shape Analysis

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, based on quantum mechanics, can predict various spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for characterizing molecules that may be difficult to isolate or handle.

NMR Spectroscopy: Computational methods, particularly DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com For N-nitrosamines, the hindered rotation around the N-N bond leads to magnetic non-equivalence of the protons and carbons on the substituents attached to the amine nitrogen. This results in distinct signals for atoms in the syn and anti positions relative to the nitroso oxygen. For N-nitrosopyrrolidine, the α-methylene protons show distinct multiplets in the ¹H NMR spectrum. cdnsciencepub.com The addition of a hydroxymethyl group at the C(2) position in 2-Pyrrolidinemethanol, 1-nitroso-(9CI) would further complicate the spectrum, with the C(2) proton and the methylene (B1212753) protons of the hydroxymethyl group exhibiting characteristic shifts and couplings.

Vibrational (IR) Spectroscopy: DFT calculations can reliably predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) spectrum. dtic.milresearchgate.net The most characteristic vibrational mode for N-nitrosamines is the N=O stretching frequency, which typically appears in the region of 1450-1650 cm⁻¹. srce.hr The exact position of this band is sensitive to the electronic and steric environment of the nitroso group. The presence of a hydroxyl group in 2-Pyrrolidinemethanol, 1-nitroso-(9CI) would introduce a broad O-H stretching band in the region of 3200-3600 cm⁻¹.

The table below presents DFT-calculated IR frequencies and intensities for key vibrational modes of N-nitrosopyrrolidine in the gas phase.

Vibrational ModeCalculated Frequency (cm⁻¹)Calculated Intensity
N=O Stretch~1500-1600Strong
C-H Stretch~2800-3000Medium to Strong
N-N Stretch~1000-1100Medium
CH₂ Bend/Scissor~1400-1470Medium

UV-Vis Spectroscopy: N-nitrosamines exhibit characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. They typically show two main absorption bands: a strong π → π* transition around 230 nm and a weaker n → π* transition in the range of 330-340 nm. researchgate.net The latter transition is responsible for the pale yellow color of many nitrosamines and their susceptibility to photolytic degradation. Computational methods like Time-Dependent DFT (TD-DFT) can be used to predict these electronic transitions.

Electronic TransitionApproximate λmax (nm) for N-nitrosopyrrolidine
π → π~230
n → π~330-340

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For N-nitrosamines, a key area of interest is their metabolic activation, which is believed to be the initial step in their carcinogenic activity.

Metabolic Activation: The widely accepted mechanism for the metabolic activation of N-nitrosamines involves the enzymatic hydroxylation of the carbon atom alpha to the amine nitrogen (α-hydroxylation), primarily by cytochrome P450 enzymes. nih.govnih.gov This reaction is considered the rate-limiting step. nih.gov The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a reactive diazonium ion, which can then alkylate biological macromolecules like DNA.

For 2-Pyrrolidinemethanol, 1-nitroso-(9CI), there are two α-carbon atoms: C(2) and C(5). Hydroxylation at C(5) would lead to a pathway analogous to that of N-nitrosopyrrolidine. However, hydroxylation at C(2), which is substituted with the hydroxymethyl group, would lead to a different set of intermediates and products. Computational studies can be used to model the transition states for hydroxylation at both positions and to determine which pathway is energetically more favorable. The presence of the hydroxymethyl group at C(2) could sterically hinder the approach of the enzyme, potentially favoring hydroxylation at the C(5) position.

Decomposition Pathways: Computational methods can also be used to model the decomposition of the unstable α-hydroxynitrosamine intermediates. nih.gov These calculations can help to identify the products of decomposition and to understand the factors that influence the stability of these intermediates. For instance, the decomposition of α-hydroxy-N-nitrosopyrrolidine has been shown to yield 2-hydroxytetrahydrofuran. nih.gov

Intermolecular Interactions and Solvation Effects on 2-Pyrrolidinemethanol, 1-nitroso-(9CI)

The properties and behavior of a molecule can be significantly influenced by its interactions with its environment, including other molecules of the same type (self-association) and solvent molecules (solvation).

Intermolecular Hydrogen Bonding: The hydroxyl group in 2-Pyrrolidinemethanol, 1-nitroso-(9CI) provides a site for both hydrogen bond donation (from the -OH group) and acceptance (at the oxygen atom). This opens up the possibility of forming strong intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates in the condensed phase. The oxygen atom of the nitroso group can also act as a hydrogen bond acceptor. Computational studies can be used to model these hydrogen-bonded complexes and to determine their binding energies.

Solvation Effects: The interaction of a solute with a solvent can alter its conformational preferences, electronic properties, and reactivity. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. DFT calculations on N-nitrosopyrrolidine have shown that its ground-state energy is stabilized in polar solvents like DMSO compared to the gas phase or a nonpolar solvent like toluene. dtic.mil

For 2-Pyrrolidinemethanol, 1-nitroso-(9CI), the presence of the polar hydroxyl group would enhance its solubility in polar solvents like water through favorable hydrogen bonding interactions. Computational studies modeling the solvation of this molecule would be essential for understanding its behavior in aqueous environments, which is particularly relevant to its biological activity. These models can provide quantitative estimates of the solvation free energy, which is a measure of the energetic cost or benefit of transferring a molecule from the gas phase to a solvent.

Environmental Persistence and Abiotic Degradation of 2 Pyrrolidinemethanol,1 Nitroso 9ci

Photolytic Degradation Under Simulated Solar Irradiation

Direct photolysis, the degradation of a chemical due to the absorption of light, is a primary abiotic degradation pathway for many N-nitroso compounds. These compounds are known to be sensitive to light, particularly in the ultraviolet (UV) spectrum. N-nitrosopyrrolidine, the parent compound of 2-Pyrrolidinemethanol, 1-nitroso-, is expected to be susceptible to direct photolysis by sunlight. The UV-visible absorption spectra of N-nitroso derivatives typically show absorbance in the near-UV region (330-370 nm), which is a component of natural sunlight.

However, specific experimental data on the photolytic degradation of 2-Pyrrolidinemethanol, 1-nitroso- under simulated solar irradiation, including its quantum yield, degradation kinetics, and the identity of its photoproducts, are not available in the reviewed scientific literature. The presence of the hydroxymethyl group at the 2-position of the pyrrolidine (B122466) ring may influence the photochemical behavior of the molecule compared to the parent N-nitrosopyrrolidine, but without dedicated studies, these effects remain unquantified.

Hydrolytic Stability and pH-Dependent Degradation Kinetics

Hydrolysis is another critical abiotic process that can affect the environmental persistence of a chemical. The stability of N-nitroso compounds in aqueous environments can be significantly influenced by pH. For the parent compound, N-nitrosopyrrolidine, studies have shown that it is relatively stable at room temperature for over two weeks in neutral or alkaline aqueous solutions when protected from light. It is noted to be slightly less stable in acidic conditions. Generally, N-nitroso compounds are considered to be relatively resistant to hydrolysis but can be cleaved under strong acidic conditions, for instance, by hydrogen bromide in acetic acid.

The degradation of some N-nitroso compounds, such as nitrosocimetidine, is strongly dependent on pH, with rapid degradation occurring in both acidic and alkaline conditions, while being relatively stable at neutral pH. This highlights that the hydrolytic stability of N-nitroso compounds can be highly dependent on their specific molecular structure.

Despite these general observations for related compounds, there is a lack of specific data on the hydrolytic stability and pH-dependent degradation kinetics of 2-Pyrrolidinemethanol, 1-nitroso-. No studies were found that determined the rate constants of hydrolysis for this particular compound across a range of environmentally relevant pH values.

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs, such as the combination of ozone and UV light (O3/UV) and Fenton-based processes, have been shown to be effective in degrading N-nitroso compounds.

For the closely related compound, N-nitrosopyrrolidine (NPYR), the O3/UV process has been demonstrated to be highly effective. A synergistic effect between ozone and UV light leads to the accelerated production of hydroxyl radicals, which are the primary oxidant. Research has determined the second-order rate constant for the reaction of NPYR with hydroxyl radicals to be 1.38 (± 0.05) × 10⁹ M⁻¹ s⁻¹. In one study, 99% of a 1 µM solution of NPYR was degraded within one minute at a neutral pH using the O3/UV process with an ozone dosage of 1 mg L⁻¹. The primary degradation product identified in this process was nitrate (B79036). researchgate.netnih.gov

Another AOP, a heterogeneous Fenton-like reaction utilizing a CoFe-LDH/AC particle electrode, has also been investigated for the degradation of NPYR, involving both hydroxyl and superoxide (B77818) radicals. nih.gov

While these findings for NPYR suggest that AOPs would likely be an effective remediation strategy for 2-Pyrrolidinemethanol, 1-nitroso-, no specific studies on the application of AOPs for the degradation of this particular compound were found. Therefore, specific kinetic data, degradation efficiencies, and product identification for the AOP-mediated treatment of 2-Pyrrolidinemethanol, 1-nitroso- are not available.

Sorption and Transport Mechanisms in Environmental Matrices

The mobility and fate of a chemical in the environment are heavily influenced by its sorption to soil and sediment. Sorption processes, governed by the chemical's properties and the characteristics of the environmental matrix (e.g., organic carbon content, clay content, pH), determine whether a compound will be mobile in the aqueous phase or will be retained in the solid phase.

For N-nitrosopyrrolidine, estimated Koc values (soil organic carbon-water (B12546825) partitioning coefficient) are low, suggesting that it is expected to have very high to high mobility in soil. This implies a potential for leaching into groundwater.

However, a thorough search of the scientific literature did not yield any specific studies on the sorption and transport mechanisms of 2-Pyrrolidinemethanol, 1-nitroso- in environmental matrices. Data on its sorption coefficients (such as Kd or Koc) and the factors influencing its transport in soil and other porous media are currently not available. The presence of the polar hydroxymethyl group would likely increase its water solubility and could potentially decrease its sorption to organic matter in soil compared to N-nitrosopyrrolidine, but experimental data are needed to confirm this.

Characterization of Abiotic Degradation Products and Pathways

Identifying the degradation products and elucidating the transformation pathways are essential for a complete environmental risk assessment, as the degradation products may be more or less toxic than the parent compound.

For the abiotic degradation of N-nitrosopyrrolidine via the O3/UV process, the primary degradation pathway involves the cleavage of the nitroso group, leading to the formation of nitrate as the major end product. nih.gov

There is no specific information available in the reviewed literature regarding the characterization of abiotic degradation products and the elucidation of degradation pathways for 2-Pyrrolidinemethanol, 1-nitroso-. It is plausible that similar to N-nitrosopyrrolidine, the cleavage of the N-NO bond would be a primary degradation step. However, the presence of the hydroxymethyl group could lead to additional or different reaction pathways and the formation of distinct degradation products. Without specific experimental studies, the abiotic degradation pathways of 2-Pyrrolidinemethanol, 1-nitroso- remain uncharacterized.

Analytical Methodologies for the Quantitative and Qualitative Determination of 2 Pyrrolidinemethanol,1 Nitroso 9ci

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods

The separation of 2-Pyrrolidinemethanol, 1-nitroso-(9CI) from complex sample matrices is a critical first step in its analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been utilized for the analysis of nitrosamines, and the choice of technique often depends on the volatility and thermal stability of the analyte, as well as the nature of the sample matrix.

For HPLC analysis of nitrosamines, reversed-phase chromatography is commonly employed. A C18 column is a frequent choice, offering good separation for a range of nitrosamine (B1359907) compounds. The mobile phase typically consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile, often with the addition of a modifier like formic acid to improve peak shape and ionization efficiency in mass spectrometry detection. nih.gov Gradient elution is generally preferred to achieve optimal separation of multiple analytes with varying polarities.

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable nitrosamines. restek.com A key consideration for GC analysis is the potential for thermal degradation of the analyte in the injector port or on the column. Therefore, optimizing the injection temperature and using a deactivated liner are crucial. shimadzu.com Capillary columns with a variety of stationary phases, such as those with 5% phenyl-methylpolysiloxane, are commonly used for the separation of nitrosamines. The oven temperature program is carefully optimized to ensure adequate separation from other matrix components. nih.gov

Table 1: Illustrative Chromatographic Conditions for Nitrosamine Analysis

Parameter HPLC GC
Column C18, 2.1 x 100 mm, 1.8 µm 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile Helium
Flow Rate 0.3 mL/min 1.0 mL/min
Oven/Column Temperature 40 °C 40 °C (2 min), then 10 °C/min to 250 °C (hold 5 min)
Injection Volume 5 µL 1 µL (Splitless)

Note: These are general conditions and require optimization for the specific analysis of 2-Pyrrolidinemethanol, 1-nitroso-(9CI).

Mass Spectrometry-Based Detection and Quantification Strategies (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for the sensitive and selective detection and quantification of trace-level nitrosamines. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity. nih.gov For the analysis of 2-Pyrrolidinemethanol, 1-nitroso-(9CI), electrospray ionization (ESI) in positive ion mode is a common approach. In tandem mass spectrometry, a precursor ion corresponding to the protonated molecule [M+H]⁺ of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity by minimizing interferences from the sample matrix. The selection of precursor and product ion transitions is a critical step in method development. For instance, a study on various nitrosamines utilized transitions such as 75.1 > 43.3 for NDMA and 103.0 > 75.1 for NDEA. While specific transitions for 2-Pyrrolidinemethanol, 1-nitroso-(9CI) are not widely published, they would be determined through infusion experiments with a standard of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile nitrosamines, GC-MS is a widely used technique. restek.com Electron ionization (EI) is the most common ionization method, which generates a characteristic fragmentation pattern that can be used for identification. For quantitative analysis, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific ions corresponding to the target analyte, thereby increasing sensitivity and reducing background noise. For even higher selectivity and to overcome matrix interferences, GC coupled with tandem mass spectrometry (GC-MS/MS) is increasingly utilized. edqm.eu

A study focusing on the analysis of N-nitrosamines in wastewater treatment plants successfully identified N-nitroso-2-pyrrolidinemethanol using liquid chromatography-high-resolution mass spectrometry (LC-HRMS), confirming the utility of mass spectrometry for its detection. nih.gov

Chromatographic Separation Coupled with Advanced Detectors

For HPLC, a Diode Array Detector (DAD) or Ultraviolet (UV) detector can be used. Nitrosamines typically exhibit a UV absorbance maximum around 230-240 nm. However, the sensitivity and selectivity of UV detection are significantly lower than that of mass spectrometry, making it less suitable for trace-level analysis in complex matrices.

For GC, a Thermal Energy Analyzer (TEA) is a highly specific detector for nitrosamines. The TEA pyrolyzes the nitrosamine to release nitric oxide (NO), which is then reacted with ozone to produce chemiluminescence. While highly selective, the availability and use of TEA detectors have become less common with the advent of more versatile and sensitive MS detectors. A Nitrogen-Phosphorus Detector (NPD) can also be used for GC analysis of nitrosamines, offering good sensitivity for nitrogen-containing compounds.

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is crucial to remove interfering substances and concentrate the target analyte, thereby improving the accuracy and sensitivity of the analysis. The choice of sample preparation technique depends on the nature of the sample matrix (e.g., pharmaceuticals, food, environmental samples).

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of nitrosamines from liquid samples. Various sorbents can be used, including C18 for reversed-phase extraction and specific polymeric sorbents. The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery of the target analyte.

Liquid-Liquid Extraction (LLE): LLE can be used to extract nitrosamines from aqueous samples into an organic solvent. The choice of solvent is important to ensure efficient extraction.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, originally developed for pesticide residue analysis in food, has been adapted for the extraction of nitrosamines from various matrices. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.

For solid samples, an initial extraction step using an appropriate solvent is required before further cleanup. This may involve techniques such as sonication or pressurized liquid extraction.

Method Validation and Quality Control Parameters for Analytical Applications

To ensure the reliability and accuracy of analytical data, the developed methods must be rigorously validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). shimadzu.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. edqm.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where known amounts of the analyte are spiked into a blank matrix and the percentage of the analyte recovered is calculated. Acceptable recovery is typically within the range of 80-120%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Typical Method Validation Acceptance Criteria

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (Recovery) 80 - 120%
Precision (RSD) ≤ 15%

| Specificity | No interference at the retention time of the analyte |

Regular analysis of quality control (QC) samples at different concentration levels is essential for monitoring the performance of the method during routine analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.